molecular formula C9H16Cl2N2O B2447000 4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride CAS No. 2361643-80-1

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride

Cat. No. B2447000
CAS RN: 2361643-80-1
M. Wt: 239.14
InChI Key: QMQXAUOFLAEARF-UHFFFAOYSA-N
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Description

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is a chemical compound with the IUPAC name 4-(3-pyridinyl)-1-butanol . It has a molecular weight of 151.21 and is typically stored at room temperature in an inert atmosphere .


Physical And Chemical Properties Analysis

The compound 4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride is a liquid at room temperature . It has a molecular weight of 151.21 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Synthesis and Molecular Interaction

  • The chemical synthesis of hexachlorobuta-1,3-diene with 4-amino-pyridine leads to the formation of tetrakis-sulfanyl-substituted [3]-cumulenes and other molecular structures, illustrating the versatility of 4-amino derivatives in complex chemical reactions (Rahimi, Gjikaj, & Schmidt, 2009).

Fluorescence Properties and Antibacterial Activity

  • N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, synthesized using 2-bromo-3-pyridinecarbonitriles and α-amino acid ester hydrochloride, show notable fluorescence properties. Some of these compounds also exhibit considerable antibacterial activity, highlighting the potential biomedical applications of pyridine derivatives (Girgis, Kalmouch, & Hosni, 2004).

Supramolecular Structures

  • The study of 3-(2-amino-6-chloropyrimidin-4-yl)-1,1-dimethylprop-2-yn-1-ol monohydrate and similar compounds reveal complex supramolecular structures influenced by hydrogen bonding. This research provides insights into nucleic acid structures and their functions, relevant in the field of biochemistry and molecular biology (Cheng, Chen, Liu, Wu, & Guo, 2011).

Coordination Chemistry and Metal Complexes

  • Schiff base ligands derived from pyridine-aminopyrimidine/aminopyridine are synthesized for coordination with metal ions. These ligands form complexes with Cu(II), Fe(II), and Pd(II), demonstrating their role in coordination chemistry and potential applications in catalysis and materials science (Kurt, Temel, Atlan, & Kaya, 2020).

Molecular Spectroscopy

  • The study of protonated forms of 4-amino-pyridine by 15N and 13C NMR spectroscopy provides detailed insights into the molecular structure and behavior of these compounds, crucial for pharmaceutical analysis and drug development (Beltrame, Cadoni, Floris, Gelli, & Lai, 2002).

Luminescence and Photoelectron Spectroscopy

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c10-7-9(3-6-12)8-1-4-11-5-2-8;;/h1-2,4-5,9,12H,3,6-7,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQXAUOFLAEARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(CCO)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-pyridin-4-ylbutan-1-ol;dihydrochloride

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